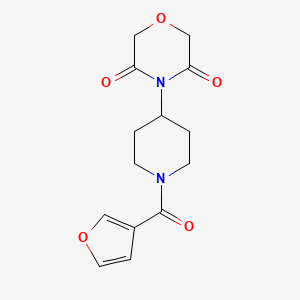

4-(1-(Furan-3-carbonyl)piperidin-4-yl)morpholine-3,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-(1-(Furan-3-carbonyl)piperidin-4-yl)morpholine-3,5-dione” is a complex organic molecule. It contains a furan ring, a piperidine ring, and a morpholine dione group . The empirical formula is C10H11NO3 and the molecular weight is 193.20 .

Molecular Structure Analysis

The molecular structure of this compound includes a furan ring, a piperidine ring, and a morpholine dione group . The InChI string representation of the molecule is1S/C10H11NO3/c12-8-3-5-11 (6-4-8)10 (13)9-2-1-7-14-9/h1-2,7H,3-6H2 . Physical And Chemical Properties Analysis

The compound is a solid . Its empirical formula is C10H11NO3 and the molecular weight is 193.20 .Applications De Recherche Scientifique

Nucleophilic Substitution Reactions

Research on nucleophilic substitutions of related compounds demonstrates the versatility of furan derivatives in synthetic chemistry. For instance, 2-chloronaphtho[2,3-b]furan-4,9-dione reacts with amines including pyrrolidine and morpholine to yield compounds with potential for further chemical transformations (Koyanagi et al., 1998). This study highlights the high reactivity of furan derivatives with amines, producing a variety of compounds through nucleophilic substitutions at room temperature.

Synthesis of Spiroheterocycles

The synthesis of spiroheterocycles from isatins, urea, and piperidine or morpholine derivatives demonstrates the application of these compounds in creating complex molecular architectures. This process is notable for its high yields and efficiency, introducing functional groups like pyridyl and morpholinyl into the product structures, which could be beneficial for pharmaceutical applications (Gao et al., 2017).

Anticancer Activity Evaluation

A study involving the condensation of iminodiacetic acid with various amines, including morpholine, to produce piperazine-2,6-dione derivatives, evaluated these compounds for anticancer activity. Some derivatives exhibited significant anticancer effects against various cancer cell lines, showcasing the potential therapeutic applications of these compounds (Kumar et al., 2013).

Ionic Liquid Crystals

Piperidinium, piperazinium, and morpholinium cations have been explored for the design of ionic liquid crystals. This research demonstrates the diverse mesomorphic behavior of these compounds, including the formation of high-ordered smectic and hexagonal columnar phases, depending on the type of cation and anion used. Such materials could have applications in electronic displays and other advanced technologies (Lava et al., 2009).

Inhibitory Effects on Enzymes

Isatin Mannich bases incorporating morpholine and piperidine moieties have been evaluated for their inhibitory effects on carbonic anhydrases and cholinesterase enzymes. The compounds demonstrated potent inhibitory activity, suggesting their potential as leads for the development of new therapeutic agents targeting these enzymes (Ozgun et al., 2016).

Orientations Futures

Propriétés

IUPAC Name |

4-[1-(furan-3-carbonyl)piperidin-4-yl]morpholine-3,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O5/c17-12-8-21-9-13(18)16(12)11-1-4-15(5-2-11)14(19)10-3-6-20-7-10/h3,6-7,11H,1-2,4-5,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHPLHVNDXJNNDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)COCC2=O)C(=O)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(cyanomethyl)-2-{[4-(piperidin-1-yl)phenyl]sulfamoyl}acetamide](/img/structure/B2563213.png)

![5-(2-chloro-6-fluorobenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2563214.png)

![1-[(2,6-dichlorophenyl)methyl]-N-(2,4-difluorophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2563218.png)

![2-Chloro-N-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethyl)acetamide;hydrochloride](/img/structure/B2563219.png)

![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2563220.png)

![(Z)-ethyl 2-(6-nitro-2-((5-nitrofuran-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2563224.png)

![N-(3-chlorophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2563226.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-difluorobenzamide](/img/structure/B2563228.png)

![N-(2-furylmethyl)-1-{3-[(4-methylphenyl)thio]pyrazin-2-yl}piperidine-4-carboxamide](/img/structure/B2563234.png)

![1-(4-fluorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2563235.png)

![(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetamide](/img/structure/B2563236.png)